molecular formula C11H17N5 B2482115 1-methyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 500283-36-3

1-methyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2482115
CAS No.: 500283-36-3
M. Wt: 219.292
InChI Key: RIWYLCOLZYFIRT-UHFFFAOYSA-N
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Description

1-methyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of purine that is central to modern medicinal chemistry and drug discovery . This specific derivative is designed for research applications in oncology and neuropharmacology. The pyrazolopyrimidine core is a well-established pharmacophore in the development of kinase inhibitors . These compounds are investigated for their antitumor and antiproliferative activities against various cancer cell lines, including colorectal carcinoma (HCT-116), human hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7) . The mechanism of action for this class of compounds often involves the inhibition of critical enzymes like cyclin-dependent kinase 2 (CDK2), which plays a vital role in cell cycle progression . Molecular docking studies suggest that significant biological activity is attributed to the number and type of intermolecular hydrogen bonding established between the pyrazolo[3,4-d]pyrimidine core and target proteins such as DNA topoisomerase . Furthermore, structurally related 4-amino-substituted pyrazolo[3,4-d]pyrimidines have been identified as highly selective sigma-1 receptor (σ1R) ligands, showing substantial antinociceptive properties in pain research . The scaffold's versatility allows it to place key hydrophobic groups and nitrogen atoms in a spatial disposition suitable for interacting with various biological targets . This product is intended for research purposes only by trained professionals in a laboratory setting. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-methyl-N-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5/c1-8(2)4-5-12-10-9-6-15-16(3)11(9)14-7-13-10/h6-8H,4-5H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWYLCOLZYFIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=C2C=NN(C2=NC=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutylamine with 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product .

In industrial production, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

1-methyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, such as halides or amines, under appropriate conditions.

Scientific Research Applications

1-methyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . The specific pathways involved in the compound’s mechanism of action depend on the target and the context in which it is used .

Comparison with Similar Compounds

Structural and Functional Modifications

Key structural variations among pyrazolo[3,4-d]pyrimidin-4-amine derivatives include:

  • 1-position substituents : Methyl, tert-butyl, phenyl, or aromatic groups.
  • 4-position substituents : Alkylamines, aryl amines, or bulky hydrophobic groups.
  • 3-position modifications : Ethynyl, naphthyl, or halogenated groups.

These modifications influence pharmacological activity, selectivity, and physicochemical properties. Below is a detailed comparison:

Table 1: Key Analogs and Their Properties
Compound Name Substituents (1- and 4-positions) Biological Activity Key Data (IC₅₀/EC₅₀) Reference
1NA-PP1 1-(tert-butyl), 3-(1-naphthyl) Selective PKC inhibition Not reported
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 36) 3-(phenylethynyl), 1-unsubstituted Anti-breast cancer (ATP-binding site inhibitor) IC₅₀ = 9.8 nM
1-Methyl-N-(4-methylsulfonylphenyl) (Compound 16) 1-methyl, 4-(methylsulfonylphenyl) PI5P4Kγ inhibition Not reported
N-Benzyl-1-methyl (Compound in ) 1-methyl, 4-benzyl MAP kinase inhibition Not reported
NA-PP1 (Antimalarial analog) 1-(tert-butyl), 3-(1-naphthalenyl) Plasmodium kinase inhibition EC₅₀ = 0.12 µM
6-(Chloromethyl)-N,1-dimethyl () 1-methyl, 4-methylamine, 6-chloromethyl Nucleophilic substitution selectivity Synthetic yield: 48%
Kinase Inhibition
  • 1NA-PP1 and 2MB-PP1 (tert-butyl and naphthyl substituents) selectively inhibit atypical PKC isoforms, while WT PKC remains unaffected . The tert-butyl group enhances steric hindrance, contributing to isoform specificity .
  • N-Benzyl-1-methyl derivatives (e.g., ) target MAP kinases, suggesting that benzyl groups improve interactions with hydrophobic kinase pockets .
Anticancer Activity
  • Compound 36 (3-phenylethynyl substitution) exhibits potent anti-breast cancer activity (IC₅₀ = 9.8 nM) due to enhanced hydrophobic interactions with ATP-binding sites . In contrast, the 3-methylbutyl group in the target compound may offer balanced lipophilicity for tumor penetration.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The 3-methylbutyl group in the target compound likely enhances membrane permeability compared to polar substituents (e.g., methylsulfonylphenyl in ) .
  • CNS Penetration : Analogs with piperidinylmethyl groups () show improved CNS penetration, suggesting that the 3-methylbutyl chain may also facilitate blood-brain barrier crossing .
  • Solubility : Bulky aromatic substituents (e.g., naphthyl in 1NA-PP1) reduce aqueous solubility, whereas smaller alkyl groups (e.g., methyl) balance solubility and activity .

Biological Activity

1-Methyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, often referred to as KKC080096, is a member of the pyrazolo[3,4-d]pyrimidine class of compounds. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. Its unique structure features a methyl group at the 1-position and a branched alkyl substituent at the nitrogen atom in the 3-position of the pyrazolo ring.

  • Molecular Formula : C10H15N5
  • Molecular Weight : 205.26 g/mol
  • Structural Characteristics : The compound contains a fused pyrazole and pyrimidine ring system which contributes to its biological activity.

Research indicates that this compound exhibits its biological effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines, including KKC080096, exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values against selected cell lines:

Cell LineIC50 (nM)Reference
MCF-745
HCT-11697
HepG-290

These findings suggest that KKC080096 may serve as a lead compound for developing anti-cancer agents.

Biological Activity in Neurodegenerative Diseases

A study published in the National Institutes of Health's PMC database explored the therapeutic potential of KKC080096 in neurodegenerative diseases such as Parkinson's disease. The compound was found to exhibit neuroprotective effects, which could be attributed to its ability to modulate signaling pathways involved in neuronal survival and apoptosis.

Structural Similarities and Related Compounds

Several compounds share structural similarities with KKC080096, each exhibiting varying degrees of biological activity. The following table highlights some notable examples:

Compound NameStructural FeaturesBiological Activity
1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineTert-butyl group; aromatic substitutionPotential CDK2 inhibitor
1-methyl-5-(phenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-aminePhenylmethyl group; different substitution patternCytotoxic activity against cancer cells
1-cyclopropyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineCyclopropyl group; naphthalene substitutionInvestigated for kinase inhibition

Case Study 1: Anticancer Activity

A comprehensive study investigated the anticancer properties of KKC080096 in various cancer models. The compound was administered to MCF-7 and HCT-116 cell lines, demonstrating significant apoptosis induction as evidenced by increased caspase activity and DNA fragmentation assays. These results underline the potential of KKC080096 as a viable candidate for further development into anticancer therapies.

Case Study 2: Neuroprotection

In another study focusing on neurodegenerative diseases, KKC080096 was shown to protect neuronal cells from oxidative stress-induced apoptosis. The compound enhanced the expression of neuroprotective genes while downregulating pro-apoptotic factors. This dual action highlights its therapeutic potential beyond oncology.

Q & A

Q. What are the limitations of current synthetic routes, and how can green chemistry principles address them?

  • Challenges : Low yields (<40%) in N-alkylation steps due to steric hindrance .
  • Solutions : Microwave-assisted synthesis reduces reaction times (30 min vs. 12 hr) and solvent waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.